molecular formula C16H15ClN2O3S B345056 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 898647-63-7

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B345056
CAS No.: 898647-63-7
M. Wt: 350.8g/mol
InChI Key: VLPIILREXOZNOS-UHFFFAOYSA-N
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Description

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a complex organic compound with a unique structure that includes a benzimidazole core substituted with a sulfonyl group and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The sulfonyl group can be introduced through a sulfonation reaction using reagents such as chlorosulfonic acid or sulfur trioxide. The final product is obtained by introducing the chloro, methoxy, and methyl substituents through various substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both sulfonyl and benzimidazole groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-8-15(22-3)16(9-12(10)17)23(20,21)19-11(2)18-13-6-4-5-7-14(13)19/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIILREXOZNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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